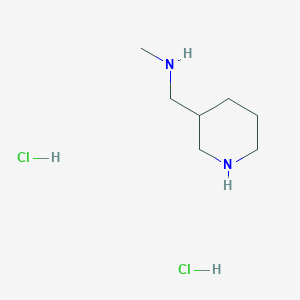

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride

Description

Chemical Nomenclature and CAS Registry

The systematic nomenclature of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The base structure consists of a piperidine ring system with specific substitution patterns that define its chemical identity. Related compounds in the chemical literature demonstrate the complexity of piperidine derivative nomenclature, where subtle structural differences can lead to significantly different chemical and biological properties.

Several closely related compounds provide context for understanding the nomenclature patterns within this chemical family. N-Methylpiperidin-3-amine dihydrochloride, with Chemical Abstracts Service number 127294-77-3, represents a structurally similar compound that shares the N-methyl and piperidine-3-yl structural elements. This compound serves as a reference point for understanding the naming conventions and structural relationships within the piperidine derivative family.

The dihydrochloride salt form designation indicates the presence of two hydrochloride molecules associated with the base amine structure, which significantly impacts the compound's solubility characteristics and stability profile. Piperidin-3-ylmethanamine dihydrochloride, bearing Chemical Abstracts Service number 71766-76-2, exemplifies how salt formation affects both nomenclature and physical properties of piperidine derivatives. The systematic naming of these compounds requires careful attention to the position of substituents on the piperidine ring and the nature of the salt formation.

Chemical database entries for related compounds demonstrate the importance of precise structural identification in chemical nomenclature. N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride, with Chemical Abstracts Service number 1211499-03-4, illustrates how additional substituents modify both the chemical name and the corresponding registry numbers. These examples highlight the systematic approach required for accurate chemical identification and nomenclature assignment.

Molecular Formula and Isotopic Composition

The molecular formula determination for this compound requires careful consideration of the base amine structure and the associated chloride ions. Analysis of related compounds provides insight into the expected molecular composition and isotopic distribution patterns. N-Methylpiperidin-3-amine dihydrochloride exhibits the molecular formula C₆H₁₆Cl₂N₂ with a molecular weight of 187.11 grams per mole, demonstrating the impact of salt formation on overall molecular composition.

The isotopic composition of piperidine derivatives involves consideration of the natural abundance of carbon-13, nitrogen-15, and chlorine-37 isotopes within the molecular structure. Carbon atoms in the piperidine ring and methyl substituents contribute to the overall isotopic signature, while nitrogen atoms in both the ring and amine functionalities provide additional isotopic complexity. Chlorine isotopes in the dihydrochloride salt contribute significantly to mass spectroscopic analysis patterns, with the characteristic chlorine isotope ratio providing distinctive fingerprints for compound identification.

Comparative analysis of molecular weights across related piperidine derivatives reveals systematic patterns in molecular formula progression. Piperidin-3-ylmethanamine dihydrochloride, with molecular formula C₆H₁₆Cl₂N₂ and molecular weight 187.11 grams per mole, serves as a baseline for understanding structural relationships. The addition of methyl groups and other substituents creates predictable changes in molecular formula and corresponding mass spectroscopic behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N-Methylpiperidin-3-amine dihydrochloride | C₆H₁₆Cl₂N₂ | 187.11 | 127294-77-3 |

| Piperidin-3-ylmethanamine dihydrochloride | C₆H₁₆Cl₂N₂ | 187.11 | 71766-76-2 |

| N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride | C₁₄H₂₄Cl₂N₂ | 291.3 | 1211499-03-4 |

Crystallographic and Conformational Analysis

The conformational analysis of piperidine derivatives requires understanding of the fundamental chair conformation preferences that characterize six-membered heterocyclic rings. Piperidine itself demonstrates a strong preference for chair conformations, similar to cyclohexane, but with additional complexity arising from the nitrogen heteroatom. The nitrogen atom in piperidine can adopt either axial or equatorial orientations, with the equatorial conformation generally favored by approximately 0.72 kilocalories per mole in the gas phase.

Substitution patterns on the piperidine ring significantly influence conformational preferences and overall molecular geometry. The presence of methyl substituents, particularly N-methyl groups, creates substantial conformational bias toward equatorial orientations. N-methylpiperidine demonstrates an equatorial preference of 3.16 kilocalories per mole, substantially larger than the preference observed in methylcyclohexane derivatives. This enhanced preference reflects the electronic and steric effects associated with nitrogen substitution in heterocyclic systems.

Crystallographic analysis of related piperidine derivatives provides insights into solid-state conformational preferences and intermolecular interactions. The dihydrochloride salt formation creates opportunities for hydrogen bonding networks that can significantly influence crystal packing arrangements and overall structural stability. Salt formation with hydrochloric acid typically results in protonation of available nitrogen atoms, creating charged species that exhibit different conformational preferences compared to neutral molecules.

Temperature-dependent conformational behavior represents an important aspect of structural characterization for piperidine derivatives. The nitrogen inversion barrier in piperidine systems, estimated at approximately 6.1 kilocalories per mole, allows for rapid interconversion between conformational states at room temperature. This dynamic behavior influences both solution-phase and solid-state structural properties, requiring careful consideration in crystallographic and spectroscopic analysis.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for piperidine derivatives through analysis of both proton and carbon-13 spectra. The characteristic chemical shift patterns of piperidine ring protons appear in the 1.4 to 3.0 parts per million region, with specific resonance positions dependent on substitution patterns and conformational preferences. N-methyl groups typically exhibit sharp singlets around 2.2 to 2.4 parts per million, providing distinctive markers for structural identification.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon chemical shifts and multiplicity patterns. Piperidine ring carbons demonstrate characteristic resonances between 20 and 65 parts per million, with specific positions influenced by proximity to nitrogen atoms and substitution patterns. The carbon bearing the methanamine substituent typically appears as a distinct resonance in the 30 to 40 parts per million region, providing important structural confirmation.

Infrared spectroscopy reveals characteristic vibrational modes associated with piperidine derivatives and their salt forms. Primary and secondary amine stretching vibrations appear in the 3200 to 3500 wavenumber region, while the characteristic carbon-nitrogen stretching modes occur around 1200 to 1350 wavenumbers. The dihydrochloride salt formation introduces additional vibrational complexity through hydrogen bonding interactions and ionic character.

X-ray diffraction analysis provides definitive structural information for crystalline piperidine derivatives, revealing precise bond lengths, bond angles, and conformational parameters. Related compounds demonstrate typical carbon-nitrogen bond lengths of 1.47 angstroms in the piperidine ring, with carbon-carbon bonds averaging 1.54 angstroms. The presence of chloride counterions in dihydrochloride salts creates specific packing arrangements that influence overall crystal structure and stability properties.

Properties

IUPAC Name |

N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYESAHMZKSWDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride generally follows these key steps:

Step 1: Formation of Piperidin-3-ylmethanamine Core

The core amine structure is commonly prepared via reductive amination of 3-piperidone with formaldehyde and methylamine or ammonium chloride, using a reducing agent such as sodium cyanoborohydride. This reaction forms the aminomethyl group at the 3-position of the piperidine ring.Step 2: Methylation of the Amine

The secondary amine is methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) to introduce the N-methyl group.Step 3: Formation of the Dihydrochloride Salt

The free base amine is treated with hydrochloric acid to form the dihydrochloride salt, which improves the compound's stability, crystallinity, and handling properties.-

- Reductive amination is typically carried out in solvents like methanol or ethanol under mild heating (ambient to 50 °C).

- Methylation reactions often require anhydrous conditions and inert atmosphere to prevent side reactions.

- Salt formation is achieved by adding an excess of hydrochloric acid, often in an organic solvent or aqueous medium, followed by crystallization.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with considerations for efficiency, safety, and environmental impact:

Batch or Continuous Flow Processes:

Large-scale reductive amination and methylation are performed in reactors equipped for temperature and atmosphere control. Continuous flow reactors may be used to enhance reproducibility and throughput.Purification:

Crystallization of the dihydrochloride salt from suitable solvents (e.g., ethanol, isopropanol) is employed to achieve high purity. Solvent recovery and recycling are integral to reduce waste.Process Optimization:

Reaction times, reagent stoichiometry, and temperatures are optimized to maximize yield and minimize impurities.

Detailed Research Findings and Data

Notes on Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

1H and 13C NMR spectroscopy confirm the structure and substitution pattern, particularly the presence of the N-methyl group and the piperidine ring environment.Mass Spectrometry (MS):

High-resolution MS confirms the molecular formula and purity.Crystallography:

X-ray crystallography may be used to confirm stereochemistry and salt formation.

Summary Table of Preparation Methods

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Core Synthesis | Reductive amination using sodium cyanoborohydride | Optimized reductive amination in batch/flow reactors |

| Methylation | Methyl iodide or dimethyl sulfate with base | Controlled methylation with safety protocols |

| Salt Formation | Addition of HCl, crystallization | Large-scale acid addition, solvent recovery |

| Purification | Recrystallization | Automated crystallization and drying |

| Yield | Moderate to high (dependent on conditions) | High, with process optimization |

| Safety Considerations | Handling of toxic methylating agents and acids | Enhanced safety measures and waste management |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines.

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Piperidine Derivatives

a) N-Methyl-1-(piperidin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine dihydrochloride

- CAS RN : 72088-42-7

- Molecular Formula : C14H27Cl2N2O

- Key Differences : This compound substitutes the 3-position piperidine with a 4-position piperidine and introduces a tetrahydro-2H-pyran-4-ylmethyl group. The structural modification likely alters receptor binding affinity compared to the parent compound due to steric and electronic effects .

b) N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Heterocyclic Variants

a) N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- CAS RN: Not explicitly listed (refer to ECHEMI entry)

- Molecular Formula : C12H17Cl2N5

- Key Differences: Incorporates a 1,2,4-triazole ring instead of piperidine.

b) N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride

Substituent Modifications

a) N-Methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

- CAS RN : 893638-31-8

- Molecular Formula : C9H16Cl2N4

- Key Differences : Features a bicyclic cyclopenta-pyrazole system. Such fused-ring systems can enhance rigidity and selectivity for specific biological targets, such as serotonin receptors .

b) N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride

- CAS RN: Not listed (refer to Fluorochem entry)

- Molecular Formula : C9H16Cl2N2S

- Key Differences : Combines a benzothiazole moiety with a tetrahydro ring. Benzothiazoles are associated with antitumor and anti-inflammatory activities .

Biological Activity

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its significant biological activity, particularly in modulating neurotransmitter systems. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its molecular formula and features a chiral center at the piperidine ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The primary mechanism of action involves the compound's interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. It acts as a modulator of receptor activity, which can influence various physiological processes such as mood regulation, cognitive function, and pain perception. The stereochemistry of the compound plays a crucial role in its receptor binding affinity and subsequent biological effects.

Neurotransmitter Modulation

This compound exhibits notable activity in influencing neurotransmitter systems. Studies indicate that it can enhance or inhibit neurotransmitter release depending on the context of receptor interaction. For instance:

- Serotonin Receptors : The compound has been shown to interact with serotonin 5-HT receptors, potentially acting as a biased agonist .

- Dopamine Receptors : Its effects on dopamine receptors suggest implications for conditions like schizophrenia and depression.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cell signaling pathways associated with various diseases:

| Study | Cell Line | Effect | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | Inhibition of proliferation | 0.126 | |

| Human liver microsomes | Metabolic stability assessment | 70 |

These findings highlight its potential as a therapeutic agent in oncology and metabolic disorders.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Anticancer Activity : In a study involving triple-negative breast cancer (TNBC) models, treatment with the compound significantly reduced tumor growth and metastasis compared to controls .

- Neurological Impacts : Research indicated that modulation of serotonin pathways could lead to improved outcomes in animal models of depression, showcasing its potential as an antidepressant.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride with high purity?

- Methodology : Synthesis typically involves reductive amination of piperidin-3-ylmethanamine with methylamine under hydrogen gas and a palladium catalyst. The dihydrochloride salt is formed by reacting the free base with hydrochloric acid. Critical steps include:

- Purification : Use of recrystallization or column chromatography to remove unreacted amines or byproducts .

- Reaction monitoring : TLC or HPLC to confirm intermediate formation (e.g., Schiff base) and final product purity.

Q. How is the compound characterized to confirm its structural integrity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ ~2.3 ppm, piperidine ring protons δ 1.5–3.0 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 143.2 (free base) and 216.1 (dihydrochloride) .

- Elemental analysis : Validates Cl⁻ content (theoretical ~32.8%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter receptors in vitro?

- Experimental design :

- Receptor binding assays : Radioligand displacement studies (e.g., using [³H]raclopride for dopamine D2 receptors) to measure IC₅₀ values.

- Functional assays : cAMP accumulation or calcium flux assays to assess agonism/antagonism .

- Key findings : Piperidine derivatives often exhibit affinity for σ receptors and monoamine transporters, but steric effects from the methyl group may alter selectivity .

Q. How can contradictory data on its biological activity (e.g., cytotoxicity vs. neuroprotection) be resolved?

- Data analysis framework :

- Dose-response validation : Ensure activity is concentration-dependent and reproducible across cell lines (e.g., SH-SY5Y vs. PC12 cells).

- Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .

- Structural analogs : Compare with N-methyl-pyrrolidine derivatives to identify substituent-specific effects .

Q. What strategies optimize its solubility and stability in aqueous buffers for in vivo studies?

- Methodology :

- pH adjustment : Maintain pH 4–5 (dihydrochloride salt’s pKa ~9–10) to prevent deprotonation and precipitation .

- Co-solvents : Use cyclodextrins or PEG-400 (≤10%) to enhance solubility without altering pharmacokinetics .

Comparative and Mechanistic Questions

Q. How does the piperidine ring substitution pattern influence its pharmacological profile compared to pyrrolidine analogs?

- Comparative analysis :

- Structural differences : Piperidine’s six-membered ring reduces ring strain vs. pyrrolidine, altering receptor binding kinetics.

- Bioactivity : Piperidine derivatives often show higher blood-brain barrier penetration but lower metabolic stability .

- Data table :

| Property | Piperidine Derivative | Pyrrolidine Derivative |

|---|---|---|

| LogP (free base) | 1.2 | 0.8 |

| t₁/₂ (human liver microsomes) | 45 min | 28 min |

Q. What are the dominant metabolic pathways of this compound in hepatic models?

- Mechanistic insights :

- Phase I metabolism : CYP3A4-mediated N-demethylation or piperidine ring oxidation, identified via LC-MS/MS metabolite profiling .

- Phase II conjugation : Glucuronidation of secondary amines observed in human hepatocyte assays .

Safety and Handling

Q. What precautions are necessary when handling this compound in electrophysiology studies?

- Safety protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.